4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Advanced Organic Synthesis and Materials Science Research
The pyrimidine ring is a privileged scaffold in both medicinal chemistry and materials science due to its versatile reactivity and inherent biological relevance. acs.org Its continued exploration has led to the development of a vast array of functional molecules with a broad spectrum of applications.
The pyrimidine nucleus is a cornerstone in the development of a wide range of biologically active compounds. google.com Its derivatives are known to exhibit a remarkable array of pharmacological properties. researchgate.net In the realm of materials science, the electron-deficient nature of the pyrimidine ring makes it an excellent component for creating "push-pull" chromophores, which are essential for developing advanced emissive materials. rsc.org Pyrimidine-based structures have been successfully incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. rsc.org The ability to fine-tune the electronic properties of the pyrimidine core through substitution allows for the rational design of materials with specific photophysical characteristics.
Table 1: Selected Applications of Pyrimidine Derivatives
| Application Area | Examples of Pyrimidine-Based Compounds |
| Anticancer Agents | Imatinib, 5-Fluorouracil acs.orgresearchgate.net |
| Antiviral Agents | Lamivudine, Raltitrexed researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Thermally activated delayed fluorescence emitters rsc.org |
| Fluorescent Sensors | Sensors for acidity, polarity, and metal cations rsc.org |
Nitrogen-containing heterocycles are a fundamentally important class of organic compounds, with over 85% of all biologically active chemical entities containing a heterocyclic fragment. mdpi.com The presence of nitrogen atoms within a cyclic framework imparts unique chemical and physical properties. These heteroatoms can act as hydrogen bond acceptors and donors, influence the molecule's polarity and solubility, and participate in coordination with metal ions. mdpi.commdpi.com This versatility makes them indispensable building blocks in drug design and the creation of functional materials. nih.govresearchgate.net The pyrimidine ring, with its two nitrogen atoms, is a prime example of a heterocyclic system that offers multiple points for molecular interaction and functionalization.
Structural Design and Features of the Biphenyl-Substituted Chloropyrimidine System
The specific architecture of 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine is a result of deliberate design choices aimed at imparting specific properties and reactivity to the molecule. The large biphenyl (B1667301) substituents and the reactive chloro group are key to its potential utility.
Electronically, the biphenyl groups are extended π-systems that can engage in conjugation with the pyrimidine ring. This extended conjugation can significantly impact the molecule's photophysical properties, such as its absorption and emission of light. arkat-usa.org The electronic nature of the biphenyl substituents can be further tuned by introducing additional functional groups on the terminal phenyl rings, allowing for a fine-tuning of the molecule's electronic and optical characteristics. researchgate.net
The chlorine atom at the 2-position of the pyrimidine ring is a versatile synthetic handle. The carbon atom to which it is attached is electron-deficient due to the influence of the two adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position.
Furthermore, the 2-chloro substituent is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. rsc.orgrsc.org These powerful synthetic methods enable the formation of new carbon-carbon bonds, allowing for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the 2-position. This reactivity is crucial for the synthesis of more complex and functionalized derivatives of the parent molecule.
Table 2: Common Functionalization Reactions of 2-Chloropyrimidines
| Reaction Type | Reagents | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-pyrimidines |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 2-Arylpyrimidines |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | 2-Aryl- or 2-Alkylpyrimidines |
| Cobalt-Catalyzed Cross-Coupling | Arylzinc halides, Co catalyst | 2-Aryldiazines rsc.org |
Current Research Landscape and Emerging Trends for Related Pyrimidine Derivatives
Research into pyrimidine derivatives continues to be a vibrant and rapidly advancing field. Current trends focus on the development of highly functionalized pyrimidine scaffolds for applications in targeted cancer therapy, the treatment of neurodegenerative diseases, and the creation of advanced materials for optoelectronics. acs.orgnist.gov The synthesis of complex diaryl- and triarylpyrimidine derivatives through efficient, often one-pot, multicomponent reactions is a key area of investigation. researchgate.net There is also a growing interest in the photophysical properties of pyrimidine-based fluorophores, with studies focusing on understanding and controlling their emission characteristics for applications in sensing and imaging. researchgate.net The development of pyrimidine-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) is another emerging area, with potential applications in gas storage, catalysis, and sensing.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2/c29-28-30-26(24-15-11-22(12-16-24)20-7-3-1-4-8-20)19-27(31-28)25-17-13-23(14-18-25)21-9-5-2-6-10-21/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVPECVORHUBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine and Its Congeners
Precursor Synthesis and Core Functionalization Strategies
The construction of the target molecule relies on the initial synthesis of a functionalized 2-chloropyrimidine (B141910) core, which serves as a scaffold for the subsequent introduction of the complex biphenyl (B1667301) moieties.
Preparative Routes to the 2-Chloropyrimidine Core
The 2-chloropyrimidine core is a key intermediate in the synthesis of a variety of substituted pyrimidines. Several methods have been developed for its preparation, often starting from readily available precursors. One common approach involves the cyclocondensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine. nih.gov This strategy allows for the direct formation of a 2-aminopyrimidine (B69317) ring, which can then be converted to the desired 2-chloropyrimidine.
A well-established method for the conversion of a 2-aminopyrimidine to a 2-chloropyrimidine is through a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by the introduction of a chloride ion. google.comorgsyn.org
Alternatively, 2-hydroxypyrimidines can be converted to 2-chloropyrimidines using chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. orgsyn.org For the synthesis of the specific precursor required for 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine, a 4,6-disubstituted-2-chloropyrimidine is necessary. This can be achieved by starting with a substituted 1,3-dicarbonyl compound which, upon condensation with a suitable nitrogen-containing reagent, forms the pyrimidine (B1678525) ring with the desired substitution pattern at the 4 and 6 positions. Subsequent chlorination provides the key 2-chloropyrimidine intermediate. For example, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized and subsequently chlorinated to yield 4,6-dichloro-2-methylpyrimidine. chemicalbook.comgoogle.com
Another strategy involves the synthesis of 4,6-diarylpyrimidines through the condensation of chalcones with thiourea, followed by further modifications. frontiersin.org These methods provide access to a range of substituted 2-chloropyrimidines that can serve as versatile building blocks.
Methodologies for Introducing Complex Aryl Moieties
With a suitable 2-chloropyrimidine core in hand, the next critical step is the introduction of the [1,1'-biphenyl]-4-yl groups at the 4 and 6 positions. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of biaryl and heteroaryl compounds. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biphenyl Introductiongoogle.comacs.orgmdpi.commdpi.comorganic-chemistry.orgmdpi.comorganic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of biaryl compounds and is exceptionally well-suited for the introduction of the biphenyl moieties onto the pyrimidine core. mdpi.com This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.com
For the synthesis of this compound, a plausible route involves the double Suzuki-Miyaura cross-coupling of a 2-chloro-4,6-dihalopyrimidine (e.g., 2,4,6-trichloropyrimidine) with 4-biphenylboronic acid. The reactivity of the different chlorine atoms on the pyrimidine ring can often be controlled by the reaction conditions, allowing for sequential or one-pot double arylation. nih.gov Alternatively, a 4,6-diaryl-2-chloropyrimidine can be synthesized by first performing a double Suzuki-Miyaura coupling on a 4,6-dichloropyrimidine (B16783) derivative, followed by the necessary functionalization at the 2-position. researchgate.net
A two-step sequence involving a Suzuki-Miyaura coupling followed by a hydrodechlorination has been reported for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, highlighting the selective reactivity that can be achieved. researchgate.net
The success of the Suzuki-Miyaura cross-coupling is highly dependent on the optimization of the catalytic system, which includes the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature and time. chemistryviews.orgresearchgate.net
Table 1: Key Parameters for Optimization of Suzuki-Miyaura Cross-Coupling
| Parameter | Common Choices and Considerations |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃. The choice can influence catalyst activation and stability. |
| Ligand | Phosphine-based ligands (e.g., PPh₃, Buchwald ligands), N-heterocyclic carbenes (NHCs). Ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. reddit.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. The base is required to activate the boronic acid and facilitate the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, THF, often with the addition of water. The solvent system affects the solubility of reagents and the stability of the catalyst. |
| Temperature | Room temperature to reflux. Higher temperatures can increase reaction rates but may lead to catalyst decomposition. |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating Suzuki-Miyaura reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net The choice of base and solvent can be critical, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov
The development of sophisticated ligands has been a driving force in expanding the scope and efficiency of palladium-catalyzed cross-coupling reactions. The ligand plays a critical role in the catalytic cycle by influencing the electron density and steric environment of the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. reddit.com
Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos), have proven to be exceptionally effective for the Suzuki-Miyaura coupling of challenging substrates, including heteroaryl chlorides. nih.gov These ligands promote the formation of highly active, monoligated palladium(0) species that readily undergo oxidative addition with aryl chlorides. The steric bulk of these ligands also facilitates the reductive elimination step, leading to faster catalyst turnover.
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov They form strong bonds with the palladium center, leading to highly stable and active catalysts. NHC-palladium complexes have been shown to be effective in Suzuki-Miyaura couplings, often exhibiting high turnover numbers and tolerance to a wide range of functional groups. The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific applications.
The judicious selection of a palladium precursor and a well-designed ligand is paramount for achieving high yields and selectivity in the synthesis of this compound. The use of advanced ligands like bulky phosphines or NHCs can enable the coupling to proceed under milder conditions and with lower catalyst loadings, making the synthesis more efficient and cost-effective.
Nickel-Catalyzed Cross-Electrophile Coupling (XEC) and Related Methodologies
Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful tool for the formation of carbon-carbon bonds, providing an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents. uci.edu This approach is particularly valuable for the synthesis of biaryl and alkyl-aryl compounds.
Heteroaryl chlorides, including chloropyrimidines, are attractive substrates for cross-coupling reactions due to their ready availability. Nickel catalysis has proven effective in activating these relatively unreactive C-Cl bonds. uci.edu For instance, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated. nih.govnih.gov This methodology utilizes a nickel(II) bromide catalyst in conjunction with a bathophenanthroline (B157979) ligand and manganese metal as a reductant to achieve the desired coupling. nih.gov
The reaction tolerates a range of functional groups on the alkyl bromide partner, including esters and protected amines. nih.gov The scope of this transformation with various 2-chloropyridines and alkyl bromides is summarized below.
| 2-Chloropyridine Derivative | Alkyl Bromide | Product | Yield (%) |
|---|---|---|---|
| 2-chloropyridine | ethyl 2-bromoacetate | ethyl 2-(pyridin-2-yl)acetate | 75 |
| 2-chloropyridine | 1-bromobutane | 2-butylpyridine | 72 |
| 2-chloro-5-methylpyridine | ethyl 2-bromoacetate | ethyl 2-(5-methylpyridin-2-yl)acetate | 65 |
| 2-chloro-4-picoline | ethyl 2-bromoacetate | ethyl 2-(4-methylpyridin-2-yl)acetate | 68 |
While this data focuses on pyridines, the principles can be extended to other heteroaryl chlorides like 2-chloropyrimidines. A protocol for the NiCl2-catalyzed cross-electrophile coupling of aryl bromides with pyrimidin-2-yl tosylates has also been developed, offering an alternative to the use of pyrimidine halides. researchgate.net
The mechanism of nickel-catalyzed reductive cross-coupling reactions is complex and can proceed through various catalytic cycles depending on the substrates, ligands, and reductants employed. researchgate.netoaepublish.com Generally, these reactions involve the reduction of a nickel(II) precatalyst to a catalytically active low-valent nickel species, typically Ni(0) or Ni(I). researchgate.net
Two primary types of catalytic cycles are often discussed:
Reductive Quenching Cycle: In this pathway, the excited photocatalyst is reduced by a sacrificial electron donor. The reduced photocatalyst then transfers an electron to the nickel(II) catalyst, generating a Ni(I) species. This Ni(I) intermediate can then react with the electrophiles.
Oxidative Quenching Cycle: In this cycle, the excited photocatalyst is oxidized by an electron acceptor. The resulting oxidized photocatalyst can then be reduced by a sacrificial donor to regenerate the ground-state photocatalyst. The electron acceptor, in turn, can participate in the nickel catalytic cycle.
In the context of nickel-catalyzed cross-electrophile coupling, the mechanism often involves a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle. oaepublish.comnih.gov A self-sustained Ni(I)/Ni(III) cycle has been identified in some photoredox nickel-catalyzed C-S cross-coupling reactions. acs.org The specific operative mechanism is influenced by the nature of the ligands, with nitrogen-based ligands often favoring radical pathways, while phosphine ligands may promote closed-shell mechanisms. researchgate.net Reductive elimination from a Ni(II) intermediate to form the C-C bond can be a challenging step and can be facilitated through electron density-controlled or oxidation-induced pathways. rsc.org
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling for Pyrimidine Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl and heteroaryl halides. wikipedia.org This reaction is particularly relevant for the synthesis of aminopyrimidine derivatives, which are common motifs in pharmaceuticals.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The regioselective amination of polychloropyrimidines can be achieved using this methodology. For instance, the amination of substituted di- and trichloropyrimidines has been shown to selectively occur at the 2-position. researchgate.netsemanticscholar.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands such as Xantphos and BrettPhos often providing high yields. researchgate.net
| Chloropyrimidine Substrate | Amine | Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 2,4-dichloropyrimidine (B19661) | aniline | dialkylbiarylphosphine | N-phenyl-4-chloropyrimidin-2-amine | High |
| 2-chloropyrimidine | morpholine | Xantphos | 2-(morpholino)pyrimidine | High |
Multicomponent and Annulation Strategies for Pyrimidine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building complex molecular architectures like the pyrimidine ring. orientjchem.org Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are also powerful tools for pyrimidine synthesis.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is a key step in many multicomponent reactions for the synthesis of heterocyclic compounds, including pyrimidines. researchgate.net
A common strategy involves the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or Meldrum's acid, to form a reactive intermediate. nih.govresearchgate.net This intermediate can then undergo a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to construct the pyrimidine ring. nih.govrsc.org For example, the reaction of an arylaldehyde, malononitrile, and 4-amino-2,6-dihydroxypyrimidine (B1141700) can afford a pyrido[2,3-d]pyrimidine (B1209978) product, with the initial step being a Knoevenagel condensation. nih.gov
The reaction mechanism generally proceeds through the following steps:
Knoevenagel Condensation: An aldehyde reacts with an active methylene compound to form an α,β-unsaturated system.
Michael Addition: A nucleophile, such as an amidine or a compound containing an enamine moiety, adds to the β-position of the unsaturated intermediate.
Cyclization: An intramolecular reaction occurs, leading to the formation of the pyrimidine ring.
Tautomerization/Aromatization: The final product is formed through tautomerization or an oxidation step.
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of substituted pyrimidines. For instance, 4,6-disubstituted pyrimidin-2-ones can be synthesized by treating substituted chalcones with urea (B33335) in an alkaline medium. researchgate.net
Another example is the one-pot, four-component synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives from an amine, diketene, 6-amino-1,3-dimethyluracil, and an aromatic aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. acs.org The Biginelli reaction is a classic one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea under acidic conditions. orientjchem.org
| Starting Materials | Product Type | Key Features of the Reaction |
|---|---|---|
| Substituted chalcone, Urea | 4,6-disubstituted pyrimidin-2-one | Cyclocondensation in alkaline medium. researchgate.net |
| Amine, Diketene, 6-amino-1,3-dimethyluracil, Aromatic aldehyde | Pyrido[2,3-d]pyrimidine-6-carboxamide | Four-component reaction catalyzed by p-TsOH. acs.org |
| Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | Biginelli reaction under acidic conditions. orientjchem.org |
Derivatization Studies of this compound
The structure of this compound is amenable to a variety of derivatization strategies. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes it a prime target for nucleophilic attack. Concurrently, the biphenyl moieties at the 4 and 6 positions present opportunities for further functionalization through cross-coupling reactions or electrophilic aromatic substitution, enabling the synthesis of a diverse library of complex molecules.
Regioselective Nucleophilic Substitution at the 2-Chloro Position
The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups with a high degree of regioselectivity. The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.
Studies on analogous 4,6-diaryl-2-chloropyrimidines have demonstrated that a variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the 2-chloro substituent effectively.
Reaction with Amines: The reaction of 2-chloropyrimidines with primary and secondary amines is a well-established method for the synthesis of 2-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The choice of solvent and reaction temperature can influence the reaction rate and yield. For instance, the reaction of a related 4,6-diaryl-2-chloropyrimidine with various amines can be illustrated as follows:
| Nucleophile (Amine) | Product | Typical Conditions |
| Aniline | 2-Anilino-4,6-diarylpyrimidine | EtOH, reflux |
| Morpholine | 2-Morpholino-4,6-diarylpyrimidine | DMF, 100 °C |
| Benzylamine | 2-(Benzylamino)-4,6-diarylpyrimidine | Dioxane, K₂CO₃, 120 °C |
Reaction with Thiols: Thiolates are excellent nucleophiles for the displacement of the 2-chloro group, leading to the formation of 2-(alkylthio)- or 2-(arylthio)pyrimidines. These reactions often proceed under mild conditions.
| Nucleophile (Thiol) | Product | Typical Conditions |
| Thiophenol | 2-(Phenylthio)-4,6-diarylpyrimidine | K₂CO₃, Acetone, rt |
| Ethanethiol | 2-(Ethylthio)-4,6-diarylpyrimidine | NaH, THF, 0 °C to rt |
Reaction with Alkoxides: While less common, alkoxides can also displace the 2-chloro substituent to form 2-alkoxypyrimidines. These reactions may require more forcing conditions compared to those with amines or thiols.
| Nucleophile (Alkoxide) | Product | Typical Conditions |
| Sodium Methoxide | 2-Methoxy-4,6-diarylpyrimidine | Methanol, reflux |
| Sodium Ethoxide | 2-Ethoxy-4,6-diarylpyrimidine | Ethanol, reflux |
The successful application of these nucleophilic substitution reactions to this compound would yield a diverse range of derivatives with modified electronic and steric properties, suitable for various applications.
Transformations on the Biphenyl Substituents
The biphenyl groups at the 4 and 6 positions of the pyrimidine ring offer further avenues for structural elaboration. These transformations can be broadly categorized into cross-coupling reactions to extend the aromatic system and electrophilic aromatic substitution to introduce functional groups onto the terminal phenyl rings.
Suzuki-Miyaura Cross-Coupling Reactions: For transformations on the biphenyl substituents, a common strategy involves the initial synthesis of a di-brominated precursor, such as 4,6-bis(4-bromophenyl)-2-chloropyrimidine. This precursor can then undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to introduce a second phenyl group, forming the biphenyl moiety and simultaneously allowing for further functionalization.
For a pre-formed this compound that has, for instance, a bromo or iodo group on the terminal phenyl rings, further Suzuki-Miyaura coupling can be employed to create even more complex polyaromatic systems. A representative reaction would be:
| Substrate | Boronic Acid | Product | Typical Catalytic System |
| 2-Chloro-4-(4'-bromo-[1,1'-biphenyl]-4-yl)-6-([1,1'-biphenyl]-4-yl)pyrimidine | Phenylboronic acid | 2-Chloro-4-(p-terphenyl-4-yl)-6-([1,1'-biphenyl]-4-yl)pyrimidine | Pd(PPh₃)₄, K₂CO₃, Toluene/Water |
| 2-Chloro-4,6-bis(4'-bromo-[1,1'-biphenyl]-4-yl)pyrimidine | 4-Methoxyphenylboronic acid | 2-Chloro-4,6-bis(4'-methoxy-p-terphenyl-4-yl)pyrimidine | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane |
Electrophilic Aromatic Substitution: The terminal phenyl rings of the biphenyl substituents can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The phenyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the 2'-, 4'-, and 6'-positions of the terminal phenyl ring. Given that the 4'-position is part of the biphenyl linkage, substitution is expected primarily at the ortho (2' and 6') positions.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4,6-Bis(2'-nitro-[1,1'-biphenyl]-4-yl)-2-chloropyrimidine |
| Bromination | Br₂, FeBr₃ | 4,6-Bis(2'-bromo-[1,1'-biphenyl]-4-yl)-2-chloropyrimidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4,6-Bis(2'-acetyl-[1,1'-biphenyl]-4-yl)-2-chloropyrimidine |
These transformations on the biphenyl moieties significantly expand the molecular diversity that can be achieved from the this compound scaffold, enabling the synthesis of highly functionalized and complex aromatic systems.
Reactivity and Mechanistic Investigations of 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine
Reactivity of the 2-Chloro Substituent: Pathways for Functionalization and Activation
The 2-chloro substituent on the pyrimidine (B1678525) ring is the primary site of reactivity, serving as a versatile leaving group for a variety of functionalization reactions. The carbon atom at the C2 position is highly electrophilic, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms within the pyrimidine ring. This inherent electronic deficiency makes the 2-chloro group susceptible to displacement by nucleophiles and facilitates transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The most direct pathway for functionalizing the C2 position is through nucleophilic aromatic substitution (SNAr). The high electrophilicity of the C2 carbon allows for the facile displacement of the chloride ion by a range of nucleophiles. This reaction proceeds through a putative Meisenheimer complex, a stabilized anionic intermediate, whose formation is favored by the electron-deficient nature of the pyrimidine ring. In a study on related chloropyrimidine systems, it was shown that covalent inhibitors can form through an SNAr reaction between a chloropyrimidine and a cysteine residue, highlighting the susceptibility of the chloro group to nucleophilic attack. nih.gov For 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine, reactions with amines, alkoxides, and thiolates are expected to proceed efficiently to yield the corresponding 2-substituted derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions: The 2-chloro substituent is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. The Suzuki-Miyaura reaction, in particular, is a powerful tool for this purpose. While specific studies on this compound are not prevalent, extensive research on analogous 2-chloropyrimidines and 4,6-dichloropyrimidines demonstrates the feasibility and efficiency of this approach. researchgate.netnih.gov In these reactions, a palladium catalyst, typically with phosphine (B1218219) ligands, is used to couple the chloropyrimidine with an organoboron reagent. The reaction is tolerant of a wide variety of functional groups and provides a direct route to complex aryl- or heteroaryl-substituted pyrimidines.
Below is an illustrative table of conditions often employed for Suzuki-Miyaura cross-coupling reactions on related dichloropyrimidine systems, which would be applicable for the functionalization of the 2-chloro position of the title compound.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | nih.gov |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | - | - | Reasonable | researchgate.net |
Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), are also highly relevant pathways for the functionalization of the 2-chloro substituent.
Pyrimidine Ring System Reactivity and Selectivity
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Patterns
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic strongly disfavors electrophilic aromatic substitution, which typically requires harsh conditions and often results in low yields unless the ring is activated by potent electron-donating groups. For this compound, the C5 position is the most likely site for any potential electrophilic attack, as it is the most electron-rich carbon in the ring. However, the dominant reactivity pattern for the unsubstituted positions on the pyrimidine ring remains nucleophilic attack.
Nucleophilic substitution of hydrogen at the C5 position is rare but can occur with very strong nucleophiles. More commonly, the pyrimidine ring can undergo reactions with nucleophiles that lead to ring-opening or covalent addition, although such reactivity is less common for substituted pyrimidines like the title compound under standard conditions.
Impact of Peripheral Substituents on Ring Activation/Deactivation
The two large 4-biphenyl substituents at the C4 and C6 positions exert a significant influence on the reactivity of the pyrimidine core.
Electronic Effects: The biphenyl (B1667301) groups are primarily electron-withdrawing via induction but can act as weak electron-donating groups through resonance. Their net effect on the pyrimidine ring is complex. Computational studies on related aryl-substituted dichloropyrimidines show that the highest occupied molecular orbital (HOMO) is often distributed over the aryl portions, while the lowest unoccupied molecular orbital (LUMO) is generally found on the dichloropyrimidine ring. mdpi.com This separation suggests that the pyrimidine ring remains the primary site for nucleophilic attack, and its electrophilicity is maintained despite the large aryl substituents.
Steric Effects: The bulky biphenyl groups at the C4 and C6 positions provide significant steric hindrance. This can influence the regioselectivity of reactions and the approach of incoming reagents. For instance, while the C2-chloro substituent is electronically activated, the flanking biphenyl groups may sterically shield this position to some extent, potentially affecting reaction rates compared to less hindered 2-chloropyrimidines. This steric bulk would also strongly disfavor any substitution reactions at the C5 position.
Advanced Mechanistic Investigations of Key Reactions
While specific mechanistic studies elucidating the reaction pathways for this compound are not available, the mechanisms for its key transformations, particularly palladium-catalyzed cross-coupling, are well-established from studies on analogous systems. mdpi.com
Elucidation of Catalytic Cycles (e.g., oxidative addition, transmetalation, reductive elimination in cross-coupling)
The Suzuki-Miyaura cross-coupling of the 2-chloro substituent follows a well-understood catalytic cycle involving a palladium catalyst.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the C-Cl bond at the C2 position of the pyrimidine ring. This is often the rate-determining step. The electron-deficient nature of the pyrimidine ring facilitates this step, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center in a process called transmetalation, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This step forms the new C-C bond of the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This catalytic cycle is highly efficient and is the cornerstone of modern synthetic chemistry for constructing biaryl systems. mdpi.com
Identification and Characterization of Reaction Intermediates
The direct characterization of intermediates in palladium-catalyzed cross-coupling reactions is challenging due to their transient nature. However, studies on related systems have utilized techniques such as NMR spectroscopy and mass spectrometry to identify key species. The primary intermediates are the Pd(II) species formed after oxidative addition and after transmetalation.
In the context of SNAr reactions, the key intermediate is the Meisenheimer complex. This tetrahedral intermediate involves the formation of a new bond between the nucleophile and the C2 carbon, with the negative charge delocalized across the electron-deficient pyrimidine ring. The stability of this intermediate is a crucial factor in determining the reaction rate. While not directly observed for this specific molecule, its existence is a foundational concept in the mechanism of nucleophilic aromatic substitution on electron-poor heterocycles.
Analysis of Competing Side Reactions (e.g., homocoupling pathways)
In the synthesis and subsequent reactions of this compound, several competing side reactions can occur, detracting from the yield of the desired product and complicating purification. The predominant pathways for these side reactions are largely dictated by the reaction conditions, the nature of the coupling partners, and the catalyst system employed. Key competing reactions include homocoupling of reaction partners and hydrodehalogenation of the starting material.
Homocoupling Pathways
Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which might be used to synthesize the parent compound or its derivatives. This process involves the coupling of two identical reaction partners. For instance, in a Suzuki coupling reaction involving an arylboronic acid, the homocoupling of the boronic acid can lead to the formation of a symmetrical biaryl byproduct. youtube.com
The mechanism of this side reaction can vary. It can be promoted by the palladium catalyst, particularly in the presence of oxygen, which can facilitate the oxidative coupling of the organoborane reagents. The choice of palladium precursor, ligands, and base can influence the extent of homocoupling.
Similarly, the 2-chloropyrimidine (B141910) substrate itself can undergo homocoupling, leading to the formation of a bipyrimidine species, although this is generally less common than the homocoupling of the more reactive organometallic partner.
Table 1: Influence of Reaction Parameters on Homocoupling Byproduct Formation in Suzuki-Miyaura Type Reactions
| Parameter | Condition | Effect on Homocoupling |
| Catalyst | High palladium loading | May increase homocoupling |
| Air-sensitive Pd(0) precursors | Can be prone to side reactions if not handled under inert conditions | |
| Ligand | Bulky, electron-rich phosphines | Can suppress homocoupling by favoring reductive elimination of the cross-coupled product |
| Base | Strong bases | Can promote boronic acid decomposition and subsequent homocoupling |
| Atmosphere | Presence of Oxygen | Significantly promotes the homocoupling of boronic acids |
Hydrodehalogenation
Another prevalent side reaction is the hydrodehalogenation of the 2-chloropyrimidine core, which results in the replacement of the chlorine atom with a hydrogen atom. This leads to the formation of 4,6-di([1,1'-biphenyl]-4-yl)pyrimidine. This side reaction is particularly noted in palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. wikipedia.org
The mechanism of hydrodehalogenation can involve the formation of a palladium-hydride species within the catalytic cycle. This species can then react with the 2-chloropyrimidine in a reductive process. The source of the hydride can be from various components in the reaction mixture, including the solvent, amine (in the case of amination reactions), or additives.
In the context of the Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination of the C-N bond. This involves a β-hydride elimination from the palladium-amido complex, which ultimately leads to the hydrodehalogenated arene and an imine. wikipedia.org
Table 2: Common Side Products in Reactions Involving 2-Chloropyrimidines
| Reaction Type | Starting Material | Desired Product | Common Side Product(s) | Plausible Pathway |
| Suzuki-Miyaura Coupling | 4,6-Diaryl-2-chloropyrimidine + Arylboronic acid | 2,4,6-Triarylpyrimidine | Symmetrical biaryl (from boronic acid) | Oxidative homocoupling of the boronic acid |
| 4,6-Diarylpyrimidine | Hydrodehalogenation | |||
| Buchwald-Hartwig Amination | 4,6-Diaryl-2-chloropyrimidine + Amine | 2-Amino-4,6-diarylpyrimidine | 4,6-Diarylpyrimidine | Hydrodehalogenation via β-hydride elimination |
Nucleophilic Aromatic Substitution (SNAr) as a Competing Pathway
The 2-chloropyrimidine core is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. In the presence of strong nucleophiles (e.g., alkoxides, certain amines), direct displacement of the chloride can occur without the need for a metal catalyst. This can be a significant competing pathway if such nucleophiles are present in the reaction mixture, for example, as the base or as impurities.
In some instances, particularly with highly nucleophilic amines, the SNAr pathway can be a viable synthetic route and may even be preferred over palladium-catalyzed methods to avoid metal contamination and the cost associated with catalysts and ligands. However, if a palladium-catalyzed reaction is the intended pathway, the conditions must be carefully chosen to minimize competing SNAr reactions.
Detailed Research Findings
While specific quantitative studies on the side reactions of this compound are not extensively detailed in the available literature, research on analogous 4,6-diaryl- and 2,4-dichloropyrimidine (B19661) systems provides valuable insights. For example, in the Suzuki coupling of 2,4-dichloropyrimidines, the formation of disubstituted products has been observed when the reaction temperature is elevated, indicating that over-reaction can be a competing process in systems with multiple reactive sites.
Furthermore, studies on the Buchwald-Hartwig amination have mechanistically detailed the potential for hydrodehalogenation as a side reaction pathway. The choice of ligand is crucial; for instance, sterically hindered biarylphosphine ligands have been developed to promote the desired C-N bond-forming reductive elimination over the competing β-hydride elimination that leads to hydrodehalogenation. wikipedia.org
Advanced Characterization Methodologies in the Study of 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring and the biphenyl (B1667301) groups would appear as distinct signals. The sole proton on the pyrimidine ring is expected to resonate in the aromatic region, with its chemical shift influenced by the electronegative chlorine atom and the adjacent aromatic systems. The protons of the biphenyl moieties would exhibit complex splitting patterns (multiplets) characteristic of substituted phenyl rings. For instance, in structurally related 4,6-diarylpyrimidines, the pyrimidine proton typically appears as a singlet in a distinct region of the spectrum. nih.gov
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom. The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, with the carbon atom bonded to the chlorine (C2) being particularly deshielded. The carbons of the biphenyl groups would also appear in the aromatic region, with quaternary carbons (those at the points of attachment) showing distinct signals from the protonated carbons. For example, in analogous 2-chloro-4,6-di-substituted pyrimidines, the C2, C4/C6, and C5 carbons of the pyrimidine core are readily assigned based on their expected chemical shifts and substitution patterns. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.
Table 1: Representative NMR Data for Structurally Similar Diarylpyrimidine Compounds
| Compound Type | Technique | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-Chloro-4,6-distyrylpyrimidine derivative | ¹H NMR (CDCl₃) | Aromatic/Vinylic protons: 7.0-8.5; Pyrimidine proton: ~7.5 (singlet) | mdpi.com |
| ¹³C NMR (CDCl₃) | Pyrimidine C2: >160; Pyrimidine C4/C6: >160; Pyrimidine C5: >110 | mdpi.com | |
| 4,6-Diphenylpyrimidin-2-ylamine | ¹H NMR (CDCl₃) | Pyrimidine H5: 7.21 (s, 1H); Aromatic H: 7.50-8.29 (m, 10H); NH₂: 4.10 (s, 2H) | researchgate.net |
Note: This table presents data from similar compounds to illustrate the expected spectral regions and is not the actual data for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental formula of a compound. For this compound (C₂₈H₁₉ClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to detect the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by two mass units, further confirming the presence of a single chlorine atom in the structure. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic rings and the pyrimidine core. Key expected vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. mdpi.com
C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings. nih.gov
C-Cl stretching: A strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings. The biphenyl moiety has characteristic Raman peaks, such as the inter-ring C-C stretch. Studies on biphenyl and its derivatives show strong Raman peaks that can be used for identification and differentiation from isomers. researchgate.net The pyrimidine ring breathing modes would also be Raman active. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1650 - 1400 | IR, Raman |
| Biphenyl Inter-ring Stretch | ~1280 | Raman |
| C-Cl Stretch | 800 - 600 | IR |
Note: This table is based on typical frequency ranges for the specified functional groups.
UV-Visible Spectroscopy in Mechanistic and Photophysical Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions within the extended conjugated system formed by the pyrimidine and biphenyl moieties. mdpi.com The biphenyl chromophore itself has a characteristic absorption band. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. This technique is valuable for studying reaction kinetics or potential charge-transfer interactions within the molecule. mdpi.comresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While spectroscopic methods reveal the structure in solution or as an average state, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms and molecules in the solid state. Obtaining suitable single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. ibb.waw.pl
Analysis of Molecular Conformation, Chirality, and Conformational Isomerism
The crystal structure would also elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds. ibb.waw.plresearchgate.net As the molecule is achiral, it would be expected to crystallize in a centrosymmetric space group. The analysis provides an unambiguous depiction of the solid-state conformation, which is crucial for understanding its material properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-mercaptopyrimidine |
| 2-chloro-4,6-dimethylpyrimidine |
| 4,6-diphenylpyrimidin-2-ylamine |
| Biphenyl |
Investigation of Crystal Packing and Supramolecular Interactions (e.g., hydrogen bonding, π-π stacking, halogen bonding)
The solid-state architecture of this compound is dictated by a variety of non-covalent supramolecular interactions. researchgate.netrsc.orgnih.gov These interactions, including hydrogen bonds, π-π stacking, and halogen bonding, govern the molecular packing in the crystal lattice.
Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, the nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. wikipedia.org In the presence of co-crystallized solvents or other molecules with O-H or N-H groups, C–H···N interactions can play a significant role in stabilizing the crystal structure. In cocrystals of related aminopyrimidine derivatives, N-H···N and N-H···O hydrogen bonds are primary drivers in the formation of specific supramolecular synthons, often leading to predictable structural motifs like rings and ribbons. nih.gov
Halogen Bonding: The chlorine atom at the 2-position of the pyrimidine ring can act as a halogen bond donor. mdpi.comnih.gov This interaction involves the electrophilic region (σ-hole) on the chlorine atom interacting with a nucleophilic site, such as a nitrogen atom on an adjacent pyrimidine ring. The strength of halogen bonding increases with the polarizability of the halogen atom (Cl < Br < I). mdpi.comnsf.gov In similar chlorinated pyrimidine structures, these bonds have been shown to be a key structure-directing force. scispace.comnih.gov
| Interaction Type | Potential Participating Groups | Typical Distance/Geometry | Significance |
|---|---|---|---|
| Hydrogen Bonding (C-H···N) | Aromatic C-H donors and Pyrimidine N acceptors | H···N: 2.2-2.8 Å Angle: >120° | Directional control over molecular assembly. |
| π-π Stacking | Biphenyl-Biphenyl, Biphenyl-Pyrimidine | Interplanar distance: 3.3-3.8 Å | Stabilizes crystal packing and influences electronic properties. |
| Halogen Bonding (C-Cl···N) | 2-chloropyrimidine (B141910) and Pyrimidine N acceptor | Cl···N distance less than sum of van der Waals radii (~3.3 Å) Angle: ~165° | Provides directional control and contributes to the formation of specific supramolecular architectures. nih.govresearchgate.net |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules in solution. For this compound, CV can provide critical information about its electronic structure, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the stability of its charged species.
The experiment typically involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram plots current versus potential, revealing oxidation and reduction events as peaks. For instance, studies on substituted bipyrimidines have shown that these molecules can undergo reversible redox events, which are crucial for applications like electrolytes. nih.gov The redox potentials can be influenced by substituents on the pyrimidine ring. nih.govtandfonline.com
Examination of Redox Behavior and Electron Transfer Pathways in Solution
The redox behavior of this compound is expected to be rich due to its multiple electroactive sites. The biphenyl units are electron-donating and can be oxidized, while the electron-deficient 2-chloropyrimidine core is susceptible to reduction. wikipedia.org
Oxidation Processes: The oxidation is likely to occur on the biphenyl moieties. The potential at which this happens provides an estimate of the HOMO energy level. The reversibility of the oxidation peak indicates the stability of the resulting radical cation. In similar aromatic amine systems, the coupling of radical cations can lead to polymerization.
Reduction Processes: The reduction is expected to be centered on the pyrimidine ring. acs.org The reduction potential is a measure of the LUMO energy. The presence of the electron-withdrawing chlorine atom is expected to make the reduction more facile (occur at a less negative potential) compared to an unsubstituted pyrimidine. The stability of the formed radical anion can be assessed from the reversibility of the reduction peak in the CV. In some cases, intramolecular electron transfer can occur from one part of a molecule to another following an initial redox event. nih.gov
The study of electron transfer mechanisms involves analyzing how electrons move within and between molecules during a redox reaction. nih.govresearchgate.netresearchgate.net By varying the scan rate in a CV experiment, one can determine whether the electron transfer process is diffusion-controlled or surface-adsorbed. The separation between the anodic and cathodic peak potentials provides information on the kinetics of the electron transfer.
| Process | Likely Molecular Site | Information Gained from CV | Expected Behavior |
|---|---|---|---|
| Oxidation | Biphenyl groups | HOMO energy level, stability of radical cation | One or more oxidation peaks, potentially irreversible if subsequent reactions occur. |
| Reduction | 2-Chloropyrimidine ring | LUMO energy level, stability of radical anion | One or more reduction peaks; reversibility depends on the stability of the anion. |
Theoretical and Computational Investigations of 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of complex organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine, DFT calculations can predict its optimized geometry, electronic charge distribution, and molecular orbital energies. These calculations are foundational for understanding the molecule's stability and chemical reactivity. nih.govmdpi.com
The electronic structure is characterized by the distribution of electrons within the molecule. DFT can generate electron density maps, which highlight regions that are electron-rich or electron-poor. In this compound, the nitrogen atoms in the pyrimidine (B1678525) ring and the chlorine atom are expected to be electron-rich due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring are likely to be electron-deficient and thus susceptible to nucleophilic attack.
The stability of the molecule can be assessed by its total energy calculated at its optimized geometry. A lower total energy corresponds to a more stable conformation. The reactivity of the molecule can be predicted using various DFT-derived descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction. mdpi.com
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Pyrimidine Derivative This table presents typical values for a related pyrimidine compound as specific data for this compound is not available.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | ~ 6.5 - 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.0 - 2.0 | Energy released upon adding an electron. |
| Electronegativity (χ) | ~ 3.75 - 4.75 | Tendency to attract electrons. |
| Chemical Hardness (η) | ~ 2.25 - 3.25 | Resistance to change in electron configuration. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. ijcce.ac.ir
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For this compound, the extensive π-conjugation from the biphenyl (B1667301) groups is expected to influence the HOMO-LUMO gap significantly.
Table 2: Representative Frontier Molecular Orbital Energies for a Diarylpyrimidine Derivative This table presents typical values for a related diarylpyrimidine compound as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.0 to -5.0 |
| LUMO | ~ -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 |
Computational methods can predict various spectroscopic properties, such as FT-IR, Raman, and UV-Vis spectra. By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. researchgate.net These predictions are valuable for interpreting experimental spectra and confirming the molecular structure. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching frequency.
Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The predicted absorption maxima (λmax) correspond to the electronic excitations from occupied to unoccupied orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The extensive conjugation in this compound is expected to result in strong absorption in the UV region.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
MD simulations can also provide insights into intermolecular interactions in condensed phases (liquids or solids). By simulating a system of multiple molecules, one can study how they pack together and the nature of the non-covalent interactions (e.g., π-π stacking, van der Waals forces) that govern their assembly. These interactions are critical for predicting material properties such as crystal packing and solubility.
In Silico Modeling for Structure-Reactivity and Structure-Property Relationship Studies
In silico modeling encompasses a range of computational techniques to predict the properties and activities of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties, respectively. nih.govresearchgate.net
For this compound, QSAR models could be developed to predict its potential biological activities, for instance, as an inhibitor of a particular enzyme, by correlating its structural features (descriptors) with the activities of a set of similar compounds. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Similarly, QSPR models can predict physical properties like boiling point, solubility, or lipophilicity.
Application of Ligand Parameterization and Machine Learning in Catalysis Design
In the context of catalysis, this compound could potentially serve as a ligand in organometallic complexes. Computational methods are essential for designing and optimizing such catalysts. Ligand parameterization involves developing a force field that accurately describes the interactions of the ligand with a metal center. This is a crucial step for performing reliable MD simulations of the catalytic system.
Machine learning (ML) is increasingly being used to accelerate the discovery of new catalysts. researchgate.net ML models can be trained on datasets of known catalysts to learn the relationship between the ligand structure and catalytic performance (e.g., yield, selectivity). These trained models can then be used to screen large virtual libraries of potential ligands, such as derivatives of this compound, to identify promising candidates for experimental synthesis and testing. This data-driven approach can significantly reduce the time and cost associated with catalyst development.
Research Applications and Functional Explorations of 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine and Its Derivatives
Development of Pyrimidine-Based Ligands in Catalysis
The structural rigidity and electronic characteristics of the 4,6-diarylpyrimidine framework make it an attractive scaffold for the design of specialized ligands in transition metal catalysis. The nitrogen atoms of the pyrimidine (B1678525) ring can serve as coordination sites, while the biphenyl (B1667301) groups allow for fine-tuning of steric and electronic properties, influencing the activity, selectivity, and stability of the catalytic center.
Ligand Design for Palladium and Nickel-Catalyzed Reactions
Derivatives of 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine are promising candidates for ligands in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The 2-chloro position on the pyrimidine ring serves as a convenient synthetic handle for introducing various coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs), thereby creating bidentate or pincer-type ligands.
In palladium catalysis, particularly for Suzuki-Miyaura reactions, the pyrimidine core itself has been shown to be an excellent substrate, indicating its inherent compatibility with palladium catalytic cycles. mdpi.comresearchgate.net When incorporated into a ligand structure, the electron-withdrawing nature of the pyrimidine can modulate the electron density at the metal center, which is crucial for the efficiency of oxidative addition and reductive elimination steps. The bulky biphenyl substituents can create a sterically demanding environment around the metal, which can promote reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination. Furthermore, sterically hindered ligands have been shown to control site-selectivity in cross-couplings of dihalogenated heteroarenes, a principle that could be applied using ligands derived from this scaffold. nih.gov
For nickel-catalyzed reactions, which are increasingly important for coupling unreactive electrophiles or performing cross-electrophile couplings, ligand design is critical. nih.govwisc.edu Bipyridine-based ligands are common in nickel catalysis, and pyrimidine-based analogues could offer alternative electronic properties. nih.gov For instance, the reduced basicity of the pyrimidine nitrogens compared to pyridine (B92270) could stabilize different nickel oxidation states. Research has shown that while nickel/dppf systems can successfully couple 3- and 4-chloropyridines, α-halo-N-heterocycles like 2-chloropyridines can sometimes form inactive dimeric nickel species, a challenge that tailored ligand design based on the 4,6-diarylpyrimidine framework could potentially overcome. rsc.org
| Modification Site | Potential Modification | Anticipated Effect on Catalysis | Relevant Reaction Type |
|---|---|---|---|
| C2 Position | Substitution of -Cl with -PR₂ (e.g., PPh₂, PCy₂) | Creates a bidentate N,P-ligand. Modulates steric and electronic properties for enhanced catalyst stability and activity. | Suzuki, Heck, Buchwald-Hartwig Coupling |
| C2 Position | Substitution of -Cl with an NHC precursor | Forms a robust Ni-C or Pd-C bond. The bulky biphenyl groups provide steric protection to the metal center. | Cross-Electrophile Coupling, C-H Activation |
| Biphenyl Groups | Introduction of electron-donating or -withdrawing groups | Fine-tunes the electronic properties of the ligand, impacting the rates of oxidative addition and reductive elimination. | General Cross-Coupling |
Exploration of Novel Catalytic Systems for Challenging Transformations
The unique steric and electronic features of ligands derived from this compound make them suitable for tackling more challenging catalytic transformations. These include C-H activation and cross-electrophile coupling reactions, which often require catalysts with high stability and specific reactivity profiles.
Palladium-catalyzed C-H activation, a powerful tool for forging C-C bonds directly from C-H bonds, often relies on ligands that can facilitate the C-H cleavage step and remain stable under harsh reaction conditions. mdpi.com The rigid, planar structure of the diarylpyrimidine scaffold, coupled with its potential for forming pincer-type complexes, could provide the necessary thermal stability and pre-organized geometry for efficient C-H functionalization.
In the realm of nickel-catalyzed cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant, catalyst control is paramount to prevent homocoupling. wisc.eduresearchgate.net Ligands with significant steric bulk can favor the desired cross-selectivity. The biphenyl groups on the 4,6-diarylpyrimidine backbone provide this steric hindrance, potentially enabling selective transformations that are difficult to achieve with smaller, more conventional ligands.
Supramolecular Chemistry and Self-Assembly
The large, aromatic, and geometrically well-defined structure of this compound provides an excellent platform for applications in supramolecular chemistry. The molecule's inherent features—coordination sites, extensive π-surfaces, and potential for specific non-covalent interactions—can be harnessed to construct complex, ordered architectures.
Design and Synthesis of Discrete Metallo-Supramolecular Architectures
The two nitrogen atoms of the pyrimidine ring can act as coordination sites for transition metals, enabling the use of its derivatives as building blocks ("tectons") for metallo-supramolecular assemblies. By replacing the 2-chloro group with another coordinating unit or by using the pyrimidine itself as a ditopic ligand, it is possible to direct the self-assembly of discrete, polyhedral structures such as cages, boxes, or rings.
Inspired by work on rectangular supramolecular complexes formed from platinum(II) centers and linear 4,4'-bipyridine-type ligands, derivatives of this compound can be envisioned as the "corners" or "panels" in such constructions. mdpi.comnih.gov The rigid, linear disposition of the biphenyl groups provides a defined angle and distance, which is crucial for the predictable formation of specific architectures. The synthesis is often stepwise, allowing for controlled construction of these complex structures. mdpi.comnih.gov The resulting metallacycles or cages can encapsulate guest molecules, with potential applications in sensing, drug delivery, or catalysis.
Engineering of Crystalline Materials through Directed Non-Covalent Interactions
The assembly of molecules in the solid state is governed by a subtle interplay of non-covalent interactions. The structure of this compound is rich in features that can be exploited for crystal engineering.
The most prominent feature is the extensive π-system, comprising the pyrimidine core and four phenyl rings. This large surface area promotes strong π-π stacking interactions, which can be a dominant force in directing the packing of molecules into ordered, crystalline arrays. nih.gov In related systems, π-π stacking between pyrimidine rings has been shown to stabilize columnar structures. nih.gov Additionally, the chlorine atom at the 2-position can participate in halogen bonding (Cl···N or Cl···O interactions), a highly directional interaction that is increasingly used as a tool in crystal engineering. The pyrimidine nitrogen atoms are also effective hydrogen bond acceptors, capable of forming N-H···N or C-H···N bonds with suitable donor molecules, leading to the formation of one-, two-, or three-dimensional networks. nih.govmdpi.com By carefully selecting co-formers or modifying the peripheral substituents on the biphenyl rings, it is possible to program the self-assembly process to achieve desired crystal packing motifs and material properties.
Organic Electronics and Optoelectronic Materials Research
The combination of an electron-deficient (π-accepting) pyrimidine core with electron-rich, π-conjugated biphenyl side groups creates a classic donor-acceptor type electronic structure. mdpi.comresearchgate.net This architecture is highly sought after in the field of organic electronics, as it facilitates intramolecular charge transfer (ICT), which is fundamental to the function of many optoelectronic devices. researchgate.net
Derivatives of this compound are promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic phototransistors (OPTs), and organic photovoltaics (OPVs). The 2-chloro position can be readily substituted with various functional groups via cross-coupling reactions to further tune the material's properties. For example, attaching strong electron-donating groups like triphenylamines can enhance the ICT character, leading to materials with strong luminescence and solvatochromism. mdpi.com
In OLEDs, these materials could function as fluorescent emitters or as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. google.comnih.gov The high triplet energy that can be expected from the rigid biphenyl-pyrimidine backbone is particularly advantageous for hosting blue emitters. The extended conjugation and potential for ordered packing through π-π interactions are favorable for efficient charge transport, a critical property for both OLEDs and organic field-effect transistors (OFETs). rsc.orgnih.gov Single crystals of related organic semiconductors have demonstrated high charge carrier mobilities and photosensitivity, suggesting that derivatives of this compound could be used as the active layer in high-performance photodetectors. nih.gov
| Property | Structural Origin | Potential Application |
|---|---|---|
| Strong UV-Vis Absorption | Extended π-conjugation across pyrimidine and biphenyl units. | Active layer in Organic Photovoltaics (OPVs), Photodetectors. |
| Luminescence | Intramolecular Charge Transfer (ICT) from biphenyl to pyrimidine. Tunable by substitution at the C2 position. | Emissive layer in Organic Light-Emitting Diodes (OLEDs). |
| High Triplet Energy | Rigid, aromatic backbone. | Host material for phosphorescent and TADF emitters in OLEDs. |
| Good Charge Carrier Mobility | Potential for ordered molecular packing via π-π stacking. | Active channel in Organic Field-Effect Transistors (OFETs). |
Design Principles for Pyrimidine-Based Chromophores and Organic Semiconductors
The design of novel chromophores and organic semiconductors based on pyrimidine scaffolds is guided by several key principles aimed at tuning their electronic and photophysical properties. The pyrimidine ring, being electron-deficient, serves as an excellent core for creating "push-pull" systems when substituted with electron-donating groups. nih.gov This architecture is fundamental to achieving desired characteristics such as strong absorption and emission in the visible spectrum, and efficient charge transport.
For organic semiconductors, the molecular design extends beyond the electronic structure to include considerations of intermolecular interactions and solid-state packing. nih.gov The biphenyl groups in this compound play a crucial role in this regard, promoting π-π stacking interactions that are essential for efficient charge transport in the solid state. The planarity of the molecule can be further controlled through chemical modification to optimize these interactions.
Key design strategies for pyrimidine-based functional materials include:
Modulation of Donor-Acceptor Strength: The electron-donating strength of the substituents on the pyrimidine core can be systematically varied to control the energy of the intramolecular charge-transfer (ICT) transition. This allows for the fine-tuning of absorption and emission wavelengths.
Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for instance by introducing vinylene spacers or other aromatic rings, typically leads to a red-shift in the absorption and emission spectra. mdpi.com
Steric Engineering: The introduction of bulky groups can be used to control the degree of intermolecular interaction, influencing properties such as aggregation-induced emission (AIEE) and solid-state fluorescence quantum yields. mdpi.com
Functionalization for Solubility and Processing: The attachment of alkyl chains or other solubilizing groups is a common strategy to improve the processability of organic semiconductors, enabling their incorporation into devices via solution-based techniques.
The ultimate goal of these design principles is to achieve a combination of desirable properties, including high charge carrier mobility, strong light absorption or emission, and good environmental stability for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Fundamental Investigations into Photophysical Processes
The photophysical properties of this compound and its derivatives have been the subject of detailed investigations, with a particular focus on their solvatochromic behavior and emission characteristics. These studies provide valuable insights into the nature of the excited states and the influence of the molecular environment on the optical properties.
Solvatochromism:
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment upon photoexcitation. Pyrimidine-based push-pull chromophores often exhibit positive solvatochromism, where the emission wavelength red-shifts as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state in polar solvents.
In some cases, inverted solvatochromism has been observed in protonated ferrocenylethenyl-pyrimidines, where the behavior is reversed upon protonation of the pyrimidine ring. rsc.org The solvatochromic shifts in pyrimidine derivatives can be substantial, indicating a large change in the electronic distribution in the excited state. mdpi.com
Emission Characteristics:
The emission properties of these compounds are highly dependent on their molecular structure and environment. For instance, fluorescent pyrimidine analogs containing a fused biphenyl unit have been shown to exhibit highly solvatochromic emissions from twisted intramolecular charge-transfer (TICT) states. nih.gov The quantum yield of fluorescence is another critical parameter that is influenced by both the molecular design and the surrounding medium. High quantum yields are desirable for applications in OLEDs and fluorescent probes. bohrium.com
The following table summarizes the photophysical properties of a related chromophore, 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine, in various aprotic solvents, illustrating the significant solvatochromism. mdpi.com
| Solvent | Reichardt Polarity Parameter (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Heptane | 31.1 | 398 | 484 | 4530 |
| Toluene | 33.9 | 403 | 510 | 5250 |
| 1,4-Dioxane | 36.0 | 402 | 523 | 5860 |
| Chloroform | 39.1 | 406 | 550 | 6740 |
| DCM | 40.7 | 408 | 565 | 7220 |
| Acetone | 42.2 | 401 | 585 | 8640 |
| MeCN | 45.6 | 400 | 602 | 9570 |
Data extracted from Molbank 2021, M1278. mdpi.com
These fundamental studies are crucial for understanding the structure-property relationships that govern the performance of these materials in various applications and for guiding the design of new molecules with tailored photophysical properties.
Surface Functionalization and Self-Assembled Monolayers (SAMs) in Device Interface Studies
The ability to control the electronic properties of interfaces is critical for the performance of organic electronic devices. Self-assembled monolayers (SAMs) provide a powerful and versatile method for modifying surfaces at the molecular level. ossila.comrsc.org Pyrimidine-containing molecules have been explored for the formation of SAMs to tune the work function of electrodes and improve charge injection/extraction in devices like OFETs and OLEDs. acs.org
The nitrogen atoms in the pyrimidine ring can influence the surface dipole and thus the work function of the underlying metal. By designing molecules with specific orientations and dipole moments, the energy levels at the interface can be precisely engineered to minimize charge injection barriers. researchgate.net For instance, SAMs with embedded pyrimidine groups have been shown to allow for the adjustment of the work function of gold surfaces over a significant range. acs.org
The general structure of a molecule designed for SAM formation consists of three parts:
An anchor group: This group binds to the substrate, for example, a thiol for gold surfaces or a phosphonic acid for metal oxides.
A spacer unit: Often an alkyl chain or an aromatic unit, this part provides structural integrity to the monolayer.
A terminal functional group: This group is exposed at the surface and determines the surface properties, such as its energy and work function.
In the context of this compound, derivatives can be synthesized where the 2-chloro position is functionalized with an appropriate anchor group. The biphenyl units would then form the main body of the SAM, and their orientation on the surface would influence the interfacial electronic properties. The use of SAMs can lead to improved device performance by enhancing charge carrier mobility and reducing operating voltage. ossila.commdpi.com
Advanced Chemical Building Blocks for Complex Molecular Architectures
The reactive 2-chloro position on the pyrimidine ring of this compound makes it an excellent building block for the synthesis of more complex molecular architectures. nbinno.com The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the construction of larger, functional molecules.
One area where such building blocks are valuable is in the synthesis of dendrimers. nih.govmdpi.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.goviipseries.org By using the biphenyl-substituted pyrimidine as a core or as a branching unit, dendrimers with unique photophysical and electronic properties can be constructed. The synthesis can proceed through either a divergent or a convergent approach. nih.govmdpi.com
Divergent Synthesis: Starting from a multifunctional core, successive generations of branching units are added. The this compound could be modified to act as a branching unit.
Convergent Synthesis: Dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. The pyrimidine derivative could serve as the core molecule.
The resulting dendrimers could find applications in light-harvesting, sensing, or as encapsulation and delivery systems. orientjchem.org The well-defined structure of dendrimers allows for precise control over their properties and functions.
Furthermore, this pyrimidine derivative can be used in the synthesis of polymers and other supramolecular structures. researchgate.netresearchgate.net The rigid biphenyl units can impart desirable thermal and morphological stability to polymers, while the pyrimidine core can introduce specific electronic or hydrogen-bonding functionalities. The versatility of the C-Cl bond allows for its participation in various cross-coupling reactions, further expanding the range of accessible complex molecular architectures.
Future Research Directions and Perspectives for 4,6 Di 1,1 Biphenyl 4 Yl 2 Chloropyrimidine
Innovations in Sustainable and Green Synthetic Methodologies
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on methods that are no longer aligned with modern principles of environmental stewardship. rasayanjournal.co.innih.gov Future research will undoubtedly focus on developing more sustainable and green synthetic protocols for 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine. The growing concern over environmental pollution and the generation of hazardous waste has prompted a significant shift towards eco-friendly methodologies in synthetic chemistry. kuey.netresearchgate.net
Key areas of innovation will include:
Energy-Efficient Techniques : Microwave-assisted and ultrasound-assisted methods are expected to replace conventional heating, offering benefits such as drastically reduced reaction times, improved product yields, and lower energy consumption. rasayanjournal.co.inkuey.net
Benign Reaction Media : The exploration of environmentally friendly solvents, such as water or ionic liquids, and even solvent-free reaction conditions, will be a priority to minimize the use and generation of toxic substances. kuey.netresearchgate.net
Catalyst Systems : A move towards the use of biocatalysts and recyclable heterogeneous catalysts will be central to enhancing the green credentials of the synthesis. researchgate.net These approaches not only reduce environmental impact but also simplify product purification processes. kuey.net
Atom Economy : Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the product, will be investigated to improve atom economy and reduce waste generation. rasayanjournal.co.in
| Parameter | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Solvents | Hazardous organic solvents | Water, ionic liquids, solvent-free |
| Energy Source | Conventional heating | Microwave, ultrasound |
| Catalysts | Homogeneous, often toxic catalysts | Recyclable heterogeneous catalysts, biocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation (E-Factor) | High | Low |
Exploration of Unprecedented Reactivity and Transformation Pathways
The 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle for a variety of transformations, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. wuxiapptec.commdpi.com Future research will aim to explore the full extent of this reactivity, potentially uncovering unprecedented transformation pathways influenced by the sterically demanding and electronically active biphenyl (B1667301) groups.
Novel Cross-Coupling Reactions : While palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a well-established method for functionalizing chloropyrimidines, future work could explore transition-metal-free coupling reactions. researchgate.netnih.govacs.org The development of methods for C-C, C-O, and C-S bond formation at this position will also be crucial for generating a diverse library of derivatives. The unique electronic properties imparted by the biphenyl substituents could lead to unexpected selectivity or reactivity in reactions like Suzuki or Stille couplings. wuxiapptec.comnih.gov
Activation and Functionalization : The pyrimidine ring is π-deficient, making electrophilic substitution difficult. beilstein-journals.org However, the influence of the large aryl substituents at the 4 and 6 positions could modulate this reactivity. Research into activating the C-5 position for electrophilic attack, perhaps through temporary dearomatization or coordination chemistry, could unlock new avenues for functionalization.
Rearrangement Reactions : Investigations into reactions like the Fischer–Hepp rearrangement, which has been observed in other pyrimidine systems, could lead to novel 5-substituted derivatives. beilstein-journals.org The electronic nature of the biphenyl groups could play a critical role in directing the outcome of such intramolecular migrations.
| Reaction Type | Potential Transformation of this compound | Anticipated Outcome |
|---|---|---|
| Buchwald-Hartwig Amination | Reaction with primary/secondary amines | Synthesis of 2-amino-4,6-di(biphenyl-4-yl)pyrimidines |
| Suzuki Coupling | Reaction with arylboronic acids | Synthesis of 2-aryl-4,6-di(biphenyl-4-yl)pyrimidines |
| Sonogashira Coupling | Reaction with terminal alkynes | Synthesis of 2-alkynyl-4,6-di(biphenyl-4-yl)pyrimidines |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction with alkoxides, thiolates | Synthesis of 2-alkoxy/2-thioether derivatives |
| Directed C-H Activation | Functionalization of the C-5 position or biphenyl rings | Novel poly-functionalized derivatives |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new materials and catalysts based on the this compound scaffold, integration with modern synthesis technologies is essential. Flow chemistry and automated platforms offer significant advantages over traditional batch synthesis. mdpi.com
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, higher yields, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. acs.orgnih.gov For a molecule like this compound, a multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification steps. nih.gov
Automated synthesis platforms, guided by high-throughput experimentation (HTE), can rapidly screen a wide array of reactants, catalysts, and conditions. chemrxiv.org This approach would be invaluable for optimizing the various cross-coupling reactions discussed previously, allowing for the rapid generation of a large library of derivatives for screening in materials science and catalysis applications.
| Feature | Batch Synthesis | Flow Chemistry / Automated Synthesis |
|---|---|---|
| Scalability | Challenging, requires re-optimization | Easier, by extending run time |
| Safety | Higher risk with hazardous reactions | Enhanced due to small reactor volumes and containment nih.gov |
| Control | Limited heat and mass transfer | Precise control over temperature, pressure, time mdpi.com |
| Efficiency | Often lower yields and longer times | Higher yields, significantly reduced reaction times acs.orgacs.org |
| Discovery Speed | Slow, one reaction at a time | Rapid library synthesis and optimization |
Harnessing Advanced Computational Methods for Predictive Material Design
The design of novel materials is increasingly driven by computational chemistry, which allows for the prediction of molecular properties before embarking on complex and resource-intensive synthesis. biointerfaceresearch.com For derivatives of this compound, computational methods will be indispensable for guiding synthetic efforts toward materials with desired characteristics.
Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations are crucial for predicting the optoelectronic properties of new materials, such as their potential as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Molecular Docking and Dynamics : In the context of designing new catalysts or biologically active molecules, molecular modeling can predict how derivatives will bind to metal centers or protein active sites. nih.govnih.gov This provides molecular-level insights that can guide the design of more potent and selective compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can correlate the structural features of a series of derivatives with their observed activity or properties. rsc.org This allows for the predictive design of new molecules with enhanced performance.
| Computational Method | Application for this compound Derivatives | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting electronic structure of π-conjugated systems | HOMO/LUMO energies, band gap, charge transfer properties |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis absorption and emission spectra | Color, fluorescence/phosphorescence characteristics |
| Molecular Dynamics (MD) Simulations | Assessing conformational stability and intermolecular interactions | Material morphology, ligand-metal complex stability |
| Molecular Docking | Predicting binding modes to biological targets or catalysts | Binding affinity, selectivity |
Cross-Disciplinary Research Synergies in Materials Science and Catalysis
The structure of this compound is inherently suited for applications that bridge materials science and catalysis. The extended π-conjugation from the biphenyl units and the coordination potential of the pyrimidine's nitrogen atoms create a rich platform for cross-disciplinary innovation.
Materials Science : The rigid, planar, and electron-rich nature of the core structure makes it an excellent building block for organic electronic materials. rasayanjournal.co.in By replacing the 2-chloro group with other functional moieties (e.g., donor or acceptor groups), researchers can fine-tune the electronic properties to create materials for OLEDs, organic field-effect transistors (OFETs), and sensors. The large aromatic surface area also suggests potential applications in supramolecular chemistry and the formation of ordered assemblies like liquid crystals or metal-organic frameworks (MOFs).
Catalysis : Pyrimidine-based structures can act as N-donor ligands for transition metals. growingscience.com By synthesizing derivatives of this compound where the chloro group is replaced by a coordinating fragment (e.g., a phosphine (B1218219), pyridine (B92270), or another amine), novel ligands can be developed. The steric bulk and electronic influence of the biphenyl groups could impart unique stability and selectivity to catalytic complexes, with potential applications in cross-coupling reactions, hydrogenation, or polymerization.
This synergistic approach, where insights from materials science inform the design of new catalysts and vice-versa, will be a powerful driver of innovation for this class of compounds.
Q & A
Basic: What are the optimized synthetic routes for 4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine, and how can reaction yields be maximized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, derivatives of dichloropyrimidine with biphenyl groups have been prepared using commercially available Pd catalysts under inert conditions (e.g., N₂ atmosphere) with ligand systems like PPh₃. Key parameters include:
- Temperature control : Reactions often proceed at 80–100°C in solvents like toluene or THF.
- Stoichiometry : A 1:2 molar ratio of dichloropyrimidine precursor to biphenyl boronic acid ensures complete substitution at the 4- and 6-positions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields ranging from 60–85% depending on steric hindrance .
Data Reference : Table 1 in provides percentage yields for structurally related pyrimidine derivatives, highlighting the impact of substituents on reaction efficiency.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., biphenyl protons resonate at δ 7.4–7.8 ppm as doublets). Chlorine substituents induce deshielding in adjacent carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 443.08).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing motifs (see for analogous pyrimidine structures) .
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical:
- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure. The biphenyl groups introduce torsional strain, affecting conjugation.
- HOMO-LUMO Analysis : Predict charge-transfer behavior. For example, the electron-withdrawing Cl atom lowers LUMO energy, enhancing electron affinity (~2.1 eV gap).
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (e.g., π→π* transitions near 300 nm) .
Advanced: What strategies address low reactivity in cross-coupling reactions due to steric hindrance from biphenyl substituents?
Methodological Answer:
Steric bulk at the 4- and 6-positions can hinder catalytic activity. Mitigation approaches include:
- Bulky Ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates and improve turnover.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >70%.
- Precursor Modification : Introduce electron-withdrawing groups (e.g., Cl) on the pyrimidine core to activate C-Cl bonds for coupling .
Advanced: How does this compound interact in medicinal chemistry applications, such as kinase inhibition or receptor binding?
Methodological Answer:
The biphenyl-pyrimidine scaffold is a privileged structure in drug discovery. Key methodologies include:
- Molecular Docking : Screen against targets like tyrosine kinases (PDB: 4YAY) to assess binding affinity. The Cl atom may form halogen bonds with hinge-region residues.
- SAR Studies : Modify substituents to balance lipophilicity (logP ~4.5) and solubility. For example, replacing Cl with NH₂ improves aqueous solubility but reduces metabolic stability .
Reference : highlights analogous acridine-pyrimidine hybrids with tunable optoelectronic properties for therapeutic applications.
Advanced: What are the crystallographic characteristics of this compound, and how do they influence its solid-state properties?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Packing Motifs : π-π stacking between biphenyl groups (3.5–4.0 Å spacing) dominates.
- Intermolecular Interactions : Weak C-H···Cl hydrogen bonds stabilize the lattice.
- Thermal Stability : High melting points (>250°C) correlate with dense packing, confirmed by DSC analysis.
Reference : provides crystallographic data for a pyrimidine derivative, demonstrating how substituents dictate solid-state behavior .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for biphenyl-pyrimidine derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic protons shift upfield in polar solvents.
- Dynamic Exchange : Rotameric equilibria of biphenyl groups broaden signals; use variable-temperature NMR.
- Isomeric Purity : Confirm regiochemistry via 2D NOESY (e.g., cross-peaks between pyrimidine H and biphenyl H) .
Advanced: What are the environmental and safety considerations for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
